Cas no 917390-07-9 (2-(2-bromo-5-fluorophenyl)ethyl(methyl)amine)

2-(2-Bromo-5-fluorophenyl)ethyl(methyl)amine is a brominated and fluorinated phenylalkylamine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a bromine substituent at the 2-position and a fluorine at the 5-position of the phenyl ring, enhancing its reactivity and selectivity in synthetic transformations. The ethyl(methyl)amine side chain contributes to its versatility as an intermediate in the synthesis of bioactive molecules. Its distinct halogenation pattern makes it valuable for structure-activity relationship (SAR) studies, particularly in the development of receptor-targeted compounds. The product is characterized by high purity and stability, ensuring reliable performance in experimental settings. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(2-bromo-5-fluorophenyl)ethyl(methyl)amine structure
917390-07-9 structure
Product Name:2-(2-bromo-5-fluorophenyl)ethyl(methyl)amine
CAS No:917390-07-9
MF:C9H11BrFN
MW:232.092745065689
CID:3375156
PubChem ID:62549161
Update Time:2025-06-07

2-(2-bromo-5-fluorophenyl)ethyl(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • BENZENEETHANAMINE, 2-BROMO-5-FLUORO-N-METHYL-
    • [2-(2-bromo-5-fluorophenyl)ethyl](methyl)amine
    • 2-(2-bromo-5-fluorophenyl)ethyl(methyl)amine
    • 917390-07-9
    • [2-(2-bromo-5-fluoro-phenyl)-ethyl]-methyl-amine
    • AKOS011840174
    • SCHEMBL4389106
    • EN300-1897981
    • XNSWJIIYPWPPEE-UHFFFAOYSA-N
    • Inchi: 1S/C9H11BrFN/c1-12-5-4-7-6-8(11)2-3-9(7)10/h2-3,6,12H,4-5H2,1H3
    • InChI Key: XNSWJIIYPWPPEE-UHFFFAOYSA-N
    • SMILES: C1(CCNC)=CC(F)=CC=C1Br

Computed Properties

  • Exact Mass: 231.00589Da
  • Monoisotopic Mass: 231.00589Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 132
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 12Ų

2-(2-bromo-5-fluorophenyl)ethyl(methyl)amine Pricemore >>

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